Loline
Overview
Description
Loline is a member of the 1-aminopyrrolizidines, which are bioactive natural products with several distinct biological and chemical features . It is produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . Loline increases the resistance of endophyte-infected grasses to insect herbivores and may also protect the infected plants from environmental stresses such as drought and spatial competition .
Synthesis Analysis
Loline has posed surprising challenges to synthetic chemists despite its simple-looking structure . An efficient synthesis of loline incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination . This synthesis is marked by a high degree of chemo- and stereoselectivity .Molecular Structure Analysis
The basic chemical structure of loline comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . This ether bridge, a hallmark feature of loline, is uncommon in organic compounds and joins two distant ring (C-2 and C-7) carbons .Chemical Reactions Analysis
The synthesis of loline involves several chemical reactions, including a Sharpless epoxidation, a Grubbs olefin metathesis, and a transannular aminobromination . These reactions convert an eight-membered cyclic carbamate into a bromopyrrolizidine .Physical And Chemical Properties Analysis
Loline has a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol . It is an oil-type compound .Scientific Research Applications
Internet of Things (IoT) Applications
- IoT and Automation : Loline ES P8266 devices, combined with Shield base and Nextion touchscreen display, are instrumental in IoT applications. They facilitate the creation of solutions for automation, monitoring, security, and remote operations, thus contributing significantly to technological advancements in various fields like smart phones, computers, and tablets (Bento et al., 2021).
Chemical Synthesis and Biological Research
- Synthesis Challenges and Applications : Loline alkaloids, despite their simple structure, present challenges in chemical synthesis. Recent advances include an efficient asymmetric total synthesis of loline, which is crucial for studying the complex interactions in ecological systems involving plants, fungi, insects, and bacteria (Çakmak et al., 2011).
- Production in Defined Media : The production of loline alkaloids in defined media by Neotyphodium uncinatum has been studied. This research enhances understanding of the fungal origins of these alkaloids and their accumulation in different conditions, which is vital for exploring their potential applications in agriculture and pest control (Blankenship et al., 2001).
Biological Activities and Ecological Roles
- Insecticidal Properties and Mutualism : Loline alkaloids, produced by symbiotic fungi in grasses, play a significant role in plant defense against herbivores. Understanding their biosynthesis and ecological roles is crucial for developing natural pest control methods and studying plant-fungus-insect interactions (Schardl et al., 2007).
Genetic and Enzymatic Studies
- Enzymatic Diversification : Research on the enzymes involved in the diversification of loline alkaloids in grass-Epichloë symbiota has provided insights into the biochemical pathways. This knowledge is pivotal for understanding and potentially manipulating these pathways for agricultural benefits (Pan et al., 2014).
- Gene Clusters in Fungal Endophytes : Identifying gene clusters related to loline alkaloid production in Neotyphodium uncinatum has been a significant step in understanding the genetic basis ofthese alkaloids' biosynthesis. This information can be leveraged for genetic engineering approaches in pest control and plant protection (Spiering et al., 2005).
Agricultural Applications and Pest Control
- Protection from Aphids : The production of loline alkaloids in plants has been linked to enhanced protection from aphids, a common pest in agriculture. Understanding this protective mechanism can inform the development of pest-resistant crops, thereby reducing the reliance on chemical pesticides (Wilkinson et al., 2000).
- Biosynthesis Pathway Elucidation : Studies on the sequence of bond formation in loline alkaloid biosynthesis have provided valuable insights into the chemical processes involved. This information is crucial for synthetic biology applications and the development of bio-based pest control strategies (Faulkner et al., 2006).
Analytical and Diagnostic Techniques
- Development of Analytical Methods : The creation of an enzyme-linked immunosorbent assay for detecting loline alkaloids in pastures represents a significant advancement in analytical techniques. This method is essential for monitoring loline levels in agricultural settings, ensuring optimal use of these compounds for pest control (Briggs et al., 2017).
Environmental and Ecological Impacts
- Installation of Ether Bridge in Lolines : Research into the installation of the ether bridge in loline alkaloids has shed light on the unique chemical transformations in these compounds, contributing to our understanding of natural insecticides and their environmental impacts (Pan et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3/t5-,6+,7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNROCQHKJDAQ-FKSUSPILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CN3C1C(O2)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loline | |
CAS RN |
25161-91-5 | |
Record name | Loline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25161-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC997T2WZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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